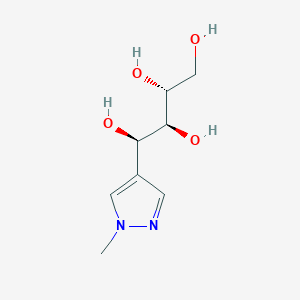
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a pyrazole ring, a common motif in medicinal chemistry, and multiple hydroxyl groups, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol typically involves multi-step organic reactions One possible route could start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole ketones, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound might be studied for its potential interactions with enzymes or receptors, given the presence of the pyrazole ring, which is known to bind to various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the bioactive nature of the pyrazole ring.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol would depend on its specific interactions with molecular targets. The pyrazole ring could interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl groups might also play a role in hydrogen bonding and molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol: can be compared with other pyrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C8H14N2O4 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(1R,2S,3R)-1-(1-methylpyrazol-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H14N2O4/c1-10-3-5(2-9-10)7(13)8(14)6(12)4-11/h2-3,6-8,11-14H,4H2,1H3/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
KFUKMKKKBBNUCT-BWZBUEFSSA-N |
Isomerische SMILES |
CN1C=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CN1C=C(C=N1)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





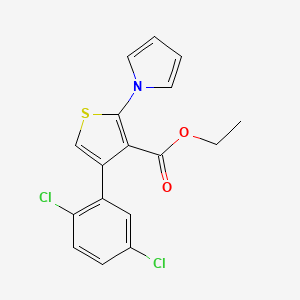
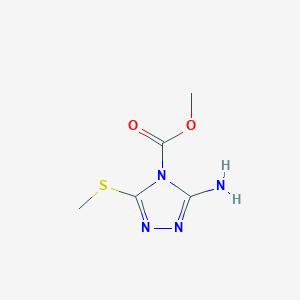
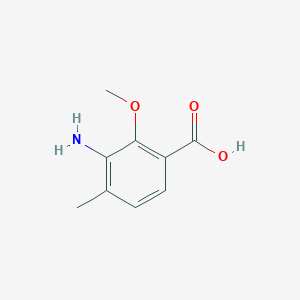
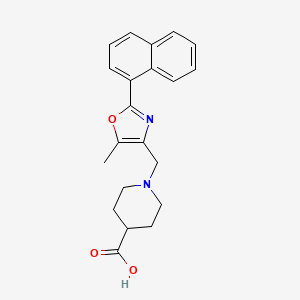
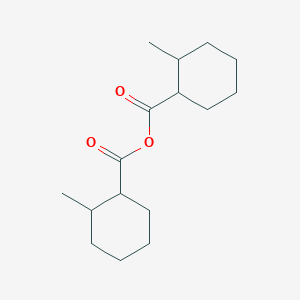
![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
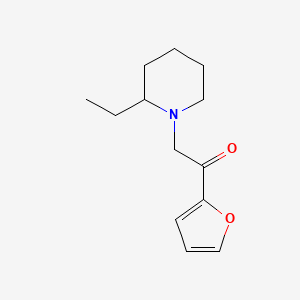
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
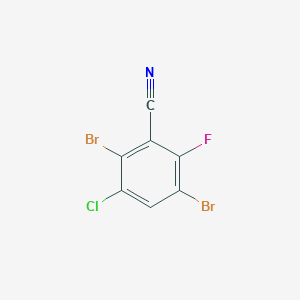
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
